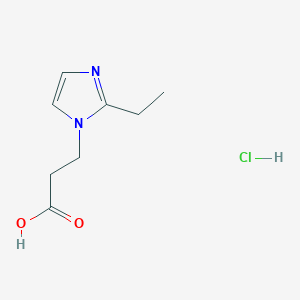
3-(2-乙基-1H-咪唑-1-基)丙酸盐酸盐
描述
“3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride” is a chemical compound with the empirical formula C8H14N2O3 . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular weight of “3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride” is 186.21 . The SMILES string representation of the molecule isO=C(O)CCN1C(CC)=NC=C1.[H]O[H] .
科学研究应用
咪唑衍生物在防腐蚀中的应用
咪唑及其衍生物以其有效的防腐蚀性能而闻名。这些化合物可以在金属表面形成保护层,使其在金属保护至关重要的工业应用中发挥作用。咪唑衍生物中含有氮原子的5元杂环环使其易于吸附在金属表面,从而保护金属免受酸性环境中的腐蚀(Nipaporn Sriplai & K. Sombatmankhong, 2023)。
咪唑基化合物在抗菌应用中的应用
咪唑化合物已被用作制药工业中各种抗菌剂的原料。这些化合物在合成抗真菌药物(例如酮康唑和克霉唑)和杀虫剂中充当中间体,突显了它们广泛的抗菌活性。这种多功能性凸显了咪唑衍生物的潜力,包括与3-(2-乙基-1H-咪唑-1-基)丙酸盐酸盐结构相关的化合物,在开发新的抗菌剂(American Journal of IT and Applied Sciences Research, 2022)中。
咪唑衍生物在有机合成中的应用
咪唑及其衍生物的反应性,包括那些可能影响其化学行为的取代基,使它们在有机合成中具有价值。它们可以作为合成各种杂环化合物的中间体,这些化合物在制药、农药和材料科学中很重要。合成和操纵这些化合物的能力允许探索新材料和药物,可能包括新型治疗剂或功能材料(R. Issac & J. Tierney, 1996)。
安全和危害
属性
IUPAC Name |
3-(2-ethylimidazol-1-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-2-7-9-4-6-10(7)5-3-8(11)12;/h4,6H,2-3,5H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVSGTHOHRVNKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Ethyl-4h-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1439099.png)

![(5E)-5-{[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B1439101.png)








![3-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoic acid](/img/structure/B1439114.png)


